N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
This compound is a thiazole derivative featuring a nitrobenzenesulfonyl group at the 5-position of the thiazole ring and a benzodioxole carboxamide moiety at the 2-position. Its structural uniqueness lies in the combination of electron-withdrawing (nitro and sulfonyl) and lipophilic (benzodioxole) groups, which may influence its physicochemical and biological properties. The compound is cataloged under CAS No. 313395-87-8 and synonyms such as ZINC3297356, indicating its presence in chemical databases .
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O7S2/c21-16(10-1-6-13-14(7-10)27-9-26-13)19-17-18-8-15(28-17)29(24,25)12-4-2-11(3-5-12)20(22)23/h1-8H,9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFSIWMVJORMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common route includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the nitrobenzenesulfonyl group via sulfonation. The benzodioxole moiety is then attached through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl/Thiazole Motifs
Key Observations :
- Spectral Signatures : Sulfonyl S=O stretches (1350–1150 cm⁻¹) are consistent across sulfonyl-containing analogues, while tautomerism in thiazoles (e.g., thione vs. thiol forms) may influence IR bands, as seen in and .
Tautomerism and Stability
- Thione vs. Similarly, the target compound’s thiazole ring may exhibit tautomerism, affecting its stability and interaction with biological targets .
Biological Activity
N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a nitrobenzenesulfonyl group and a benzodioxole moiety. Its structural formula can be represented as follows:
- Molecular Formula : C17H14N4O4S
- Molecular Weight : 382.38 g/mol
- CAS Number : 5743-59-9
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that covalently bind to nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various therapeutic effects.
1. Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. They exert their effects by producing toxic intermediates upon reduction, which then bind to DNA, causing cellular damage and death. Research indicates that derivatives of nitro compounds, including those similar to this compound, may exhibit significant antimicrobial activity against various pathogens .
2. Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. Nitro derivatives can enhance pharmacokinetics and pharmacodynamics by interacting with signaling pathways involved in inflammation. For instance, nitrobenzamides have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .
3. Antitumoral Activity
Emerging evidence suggests that this compound may possess antitumoral properties. Nitro aromatic compounds are known to be activated under hypoxic conditions typically found in tumors. This characteristic makes them promising candidates for developing hypoxia-activated prodrugs that selectively target cancer cells . Studies have indicated that modifications in the nitro group position can significantly influence the antitumor efficacy of related compounds.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
